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Compound of Interest

Compound Name: (2-Isopropylpyridin-3-yl)methanol

CAS No.: 194151-94-5

Cat. No.: B069286

Get Quote

Executive Summary
(2-Isopropylpyridin-3-yl)methanol is a specialized pyridine building block distinguished by the

steric bulk of the isopropyl group at the ortho position (C2) relative to the hydroxymethyl handle

(C3). This structural feature is highly valued in drug discovery for its ability to induce

conformational locking in downstream intermediates. By restricting bond rotation, the isopropyl

group can fix the bioactive conformation of a molecule, potentially improving potency and

selectivity against targets such as TRPV3 channels and various GPCRs.

This guide provides validated protocols for the synthesis, activation, and application of this

building block, moving beyond standard literature to address the specific steric challenges

posed by the C2-isopropyl substituent.
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Property Data

Chemical Name (2-Isopropylpyridin-3-yl)methanol

CAS Number 194151-94-5

Molecular Formula

C

H

NO

Molecular Weight 151.21 g/mol

Appearance White to off-white solid or viscous oil

Solubility
Soluble in MeOH, DCM, DMSO; Sparingly

soluble in water

Key Features H-bond donor/acceptor; Steric bulk (Isopropyl)

The "Ortho-Effect" in Drug Design
The strategic value of this compound lies in the 2-isopropyl group. Unlike a methyl or hydrogen

substituent, the isopropyl group exerts significant steric pressure on the adjacent C3-

substituent.

Conformational Restriction: When this alcohol is converted to an ether or amine, the

isopropyl group forces the side chain out of the pyridine plane, often favoring a perpendicular

conformation that can enhance binding affinity in deep hydrophobic pockets.

Metabolic Stability: The steric bulk protects the pyridine nitrogen and the C3-benzylic position

from rapid oxidative metabolism (e.g., N-oxidation or benzylic hydroxylation).

Validated Synthetic Protocols
Workflow Visualization
The following diagram outlines the conversion of the precursor ester to the alcohol, and its

subsequent activation to the chloride for coupling.
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Figure 1: Synthetic workflow from ester precursor to activated building block.[1]

Protocol A: Reduction of Methyl 2-isopropylnicotinate
Rationale: While Lithium Aluminum Hydride (LiAlH

) is a common reducing agent, it is often too harsh for scale-up and can cause handling issues.
We utilize a Sodium Borohydride (NaBH

) / Methanol system, which is safer, chemoselective, and high-yielding for pyridine esters.

Materials:

Methyl 2-isopropylnicotinate (1.0 equiv)

Sodium Borohydride (NaBH

) (4.0 equiv)

Methanol (MeOH) (anhydrous)

Tetrahydrofuran (THF) (optional co-solvent for solubility)

Step-by-Step Procedure:

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, dissolve Methyl 2-isopropylnicotinate (10.0 g, 55.8 mmol) in anhydrous MeOH

(100 mL).

Note: If the starting material is not fully soluble, add dry THF (20-30 mL).

Addition: Cool the solution to 0°C using an ice bath. Add NaBH

(8.44 g, 223 mmol) portion-wise over 30 minutes.
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Caution: Vigorous hydrogen gas evolution will occur. Ensure adequate venting.

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1

hour, then heat to 50°C for 4-6 hours.

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The steric bulk of the isopropyl

group may slow the reaction compared to simple nicotinates; ensure complete

consumption of the ester.

Quench: Cool to room temperature. Carefully quench by adding saturated aqueous NH

Cl solution (50 mL) dropwise. Stir for 30 minutes to decompose borate complexes.

Workup: Remove volatile solvents (MeOH/THF) under reduced pressure. Extract the

aqueous residue with Dichloromethane (DCM) (3 x 50 mL).

Purification: Dry the combined organic layers over Na

SO

, filter, and concentrate. The crude product is typically pure enough (>95%) for the next step.
If necessary, purify via flash column chromatography (0-10% MeOH in DCM).

Expected Yield: 85-92% Data Validation:

H NMR (CDCl

) should show a doublet (~1.3 ppm) and septet (~3.5 ppm) for the isopropyl group, and a
singlet (~4.7 ppm) for the methylene protons (-CH

OH).

Protocol B: Activation to 3-(Chloromethyl)-2-
isopropylpyridine HCl
Rationale: Converting the alcohol to a chloride creates a versatile electrophile. We use Thionyl

Chloride (SOCl

) to generate the hydrochloride salt directly. The salt form is preferred as the free base 3-
chloromethyl pyridines can be unstable (prone to self-alkylation/polymerization).
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Materials:

(2-Isopropylpyridin-3-yl)methanol (from Protocol A)

Thionyl Chloride (SOCl

) (1.5 - 2.0 equiv)

Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

Setup: Dissolve (2-Isopropylpyridin-3-yl)methanol (5.0 g, 33 mmol) in anhydrous DCM (50

mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.[2]

Chlorination: Add SOCl

(3.6 mL, 49.5 mmol) dropwise via syringe over 15 minutes.

Mechanistic Insight: The reaction proceeds via an alkyl chlorosulfite intermediate, which

collapses to the chloride with loss of SO

.

Reflux: Allow to warm to room temperature, then heat to reflux (40°C) for 2 hours.

Checkpoint: The solution should turn from clear to slightly yellow.

Isolation: Cool the mixture to room temperature. Concentrate the solution to dryness under

reduced pressure to remove DCM and excess SOCl

.

Note: Do not use water during this workup.

Crystallization: Triturate the solid residue with cold Diethyl Ether or Acetone. Filter the white

to off-white solid and dry under vacuum.

Storage: Store the hydrochloride salt in a desiccator at -20°C. It is hygroscopic.
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Expected Yield: >95% (Quantitative conversion is common)

Application Case Study: Ether Synthesis
Scenario: Synthesizing a TRPV3 antagonist analog by coupling the activated chloride with a

phenol.

Protocol:

Dissolve the Phenol (1.0 equiv) in DMF.

Add K

CO

(3.0 equiv) and stir for 15 minutes to generate the phenoxide.

Add 3-(Chloromethyl)-2-isopropylpyridine HCl (1.1 equiv).

Heat to 60°C for 4 hours.

Observation: The reaction rate may be slower than with non-hindered pyridines due to the

ortho-isopropyl group blocking the trajectory of the incoming nucleophile. Higher

temperature or longer time may be required.

Safety & Hazards
Pyridine Derivatives: Generally irritants and potential CNS depressants. Handle in a fume

hood.

Thionyl Chloride: Reacts violently with water to release HCl and SO

. Corrosive.

Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with acids or

moisture.
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Compound Summary: (2-Aminopyridin-3-yl)methanol.

Chlorination Protocol (Analogous): PrepChem. Synthesis of 2-chloromethyl-pyridine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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